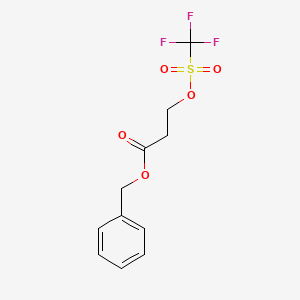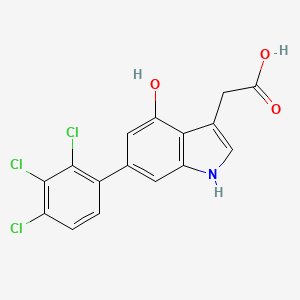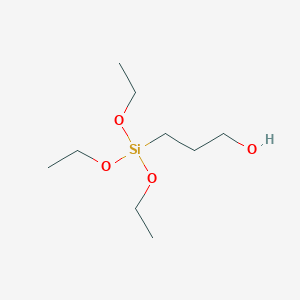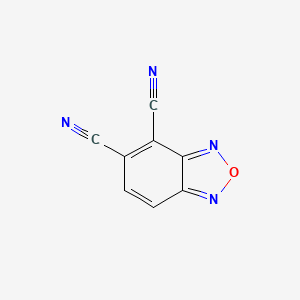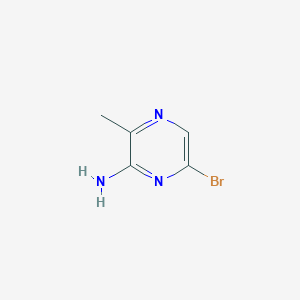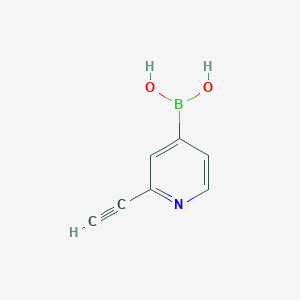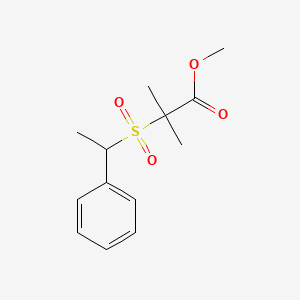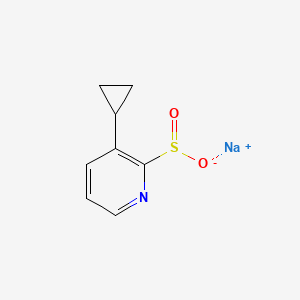
Apixaban Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apixaban Dimer is a compound related to Apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The dimer form of Apixaban is often studied to understand its impurities and potential effects during the synthesis and application of Apixaban .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Apixaban Dimer involves several steps, starting from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate, which includes the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves filtering an aqueous alcoholic solution comprising the compound and selectively removing related dimer impurities. This method ensures the purity of the final product and is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Apixaban Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the piperidine cycle to the corresponding lactam is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium chlorite, anhydrous ferric chloride, and activated carbon. These reagents facilitate the oxidation and purification processes under mild conditions .
Major Products Formed: The major products formed from the reactions involving this compound include the corresponding lactams and other intermediates essential for the synthesis of Apixaban .
Scientific Research Applications
Apixaban Dimer is primarily studied in the context of its impurities and their removal during the synthesis of Apixaban. It is also used in analytical methods to identify and quantify impurities in Apixaban and its synthetic precursors . Additionally, this compound is relevant in the development of anticoagulant therapies and the study of thromboembolic disorders .
Mechanism of Action
Apixaban Dimer, like Apixaban, inhibits platelet activation and fibrin clot formation via direct, selective, and reversible inhibition of free and clot-bound factor Xa. Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, which is essential for blood coagulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Apixaban Dimer include other direct oral anticoagulants such as Rivaroxaban, Dabigatran, and Edoxaban. These compounds also inhibit factor Xa or thrombin and are used for the prevention and treatment of thromboembolic disorders .
Uniqueness: this compound is unique due to its specific role in the synthesis and purification of Apixaban. Its study helps in understanding and improving the purity and efficacy of Apixaban as an anticoagulant .
Properties
Molecular Formula |
C40H34N10O6 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52) |
InChI Key |
AVTTWDVUNBNBBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)

![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
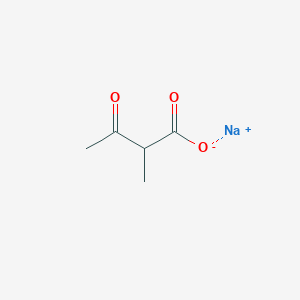
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
